4-Hydroxy-2,2-dimethylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2,2-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,3-4-7)5(8)9/h7H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRPJOQCQYDOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
General Research Context and Foundational Principles for 4 Hydroxy 2,2 Dimethylbutanoic Acid Studies
Historical Trajectory and Evolution of Academic Inquiry into 4-Hydroxy-2,2-dimethylbutanoic Acid
While the detailed historical record of the first synthesis and initial characterization of this compound is not extensively documented in readily available literature, its study is rooted in the foundational principles of organic chemistry. The synthesis of its derivatives, such as the phenylmethyl ester, has been described in the chemical literature. One documented method involves the reaction of the monopotassium salt of this compound with benzyl (B1604629) bromide in dimethylformamide. prepchem.com This reaction, a standard Williamson ether synthesis followed by esterification, highlights the application of classical organic reactions to construct such molecules. The resulting ester was purified using silica (B1680970) gel chromatography and characterized by various spectroscopic methods, indicating a level of academic and research interest in its preparation and properties. prepchem.com
Contemporary Research Paradigms and Emerging Frontiers in this compound Chemistry and Biochemistry
Contemporary research into molecules structurally related to this compound has ventured into the realm of metabolic disorders. For instance, a closely related compound, 2,2-dimethylbutanoic acid, has been identified as a clinical candidate for the treatment of propionic acidemia (PA) and methylmalonic acidemia (MMA). acs.orgnih.gov These are rare genetic disorders characterized by the body's inability to process certain proteins and fats, leading to the accumulation of harmful substances. medscape.com
The research focus in this area is on how certain small-chain carboxylic acids can influence metabolic pathways. In studies involving primary hepatocyte models of PA, it was observed that specific structural features of these acids were crucial for their activity. acs.org The investigation into these compounds is driven by the hypothesis that they can be metabolized to their corresponding Coenzyme A (CoA) esters, thereby reducing the levels of toxic metabolites like propionyl-CoA (P-CoA). acs.org The presence of a quaternary carbon at the alpha position, as is the case in 2,2-dimethylbutanoic acid, is a key structural feature that prevents metabolism through the standard beta-oxidation pathway. acs.org This structural element is also present in this compound, suggesting a potential area for future biochemical investigation.
Multidisciplinary Methodological Frameworks Applied in this compound Research
The investigation of this compound and its analogs employs a wide array of sophisticated analytical and biochemical techniques, reflecting a multidisciplinary approach.
Chemical Synthesis and Characterization: The synthesis of this compound and its derivatives is a fundamental aspect of its study. prepchem.com Following synthesis, a battery of analytical methods is used to confirm the structure and purity of the compound. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework of the molecule. prepchem.com
Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups. prepchem.com
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. prepchem.com
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): For purification and purity assessment. ambeed.com
Liquid Chromatography-Mass Spectrometry (LC-MS): To couple the separation power of chromatography with the detection specificity of mass spectrometry. ambeed.com
Biochemical and In Vitro Studies: In the context of investigating related compounds for metabolic disorders, researchers utilize advanced biochemical assays. These include studies with primary human hepatocytes from patients with specific genetic disorders to create a relevant physiological model. acs.org Techniques are employed to measure the intracellular concentrations of key metabolites like P-CoA to determine the efficacy of potential therapeutic compounds. acs.org
The following interactive table summarizes the analytical methodologies used in the study of this compound and related compounds.
| Methodology | Application | Reference |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of the molecular framework. | prepchem.com |
| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., -OH, C=O). | prepchem.com |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation. | prepchem.com |
| High-Performance Liquid Chromatography (HPLC) | Purification and assessment of compound purity. | ambeed.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Coupled separation and mass-based detection. | ambeed.com |
| In Vitro Hepatocyte Models | Studying the effect on metabolic pathways in a disease context. | acs.org |
Theoretical Underpinnings and Conceptual Models Guiding this compound Investigations
The research into this compound and its analogs is guided by several key theoretical and conceptual models.
Structure-Activity Relationship (SAR): A central concept in medicinal chemistry, SAR studies aim to understand how the chemical structure of a compound influences its biological activity. For the related 2,2-dimethylbutanoic acid, SAR studies have been crucial in identifying it as a potential therapeutic agent. acs.org These studies revealed that certain structural features, such as the presence of a quaternary α-carbon, are critical for the desired activity, which is the reduction of P-CoA levels in cellular models of PA. acs.org This principle guides the design and synthesis of new analogs, including hydroxylated versions like this compound, to explore how such modifications might alter activity.
Metabolic Pathway Modulation: The investigation of related compounds in the context of PA and MMA is based on the conceptual model of metabolic competition and pathway modulation. acs.orgnih.gov The theory is that by introducing an alternative substrate that can be converted to its CoA ester, it is possible to reduce the accumulation of the toxic P-CoA. This is a targeted approach to correcting a metabolic imbalance at a molecular level.
Computational Chemistry and In Silico Modeling: While specific computational studies on this compound are not widely published, the use of computational tools is a growing trend in chemical research. For similar molecules like 4-hydroxyisoleucine, computational methods such as Density Functional Theory (DFT) are used to predict physicochemical properties, pharmacokinetics, and potential toxicity. frontiersin.orgnih.gov These in silico approaches allow researchers to model molecular behavior and prioritize compounds for synthesis and further testing, thereby streamlining the research process.
The following table presents key chemical properties of this compound computed by PubChem.
| Property | Value | Source |
| Molecular Formula | C6H12O3 | nih.gov |
| Molecular Weight | 132.16 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| SMILES | CC(C)(CCO)C(=O)O | nih.gov |
| InChIKey | NGRPJOQCQYDOJX-UHFFFAOYSA-N | nih.gov |
Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 2,2 Dimethylbutanoic Acid
Retrosynthetic Analysis and Strategic Disconnections for 4-Hydroxy-2,2-dimethylbutanoic Acid
A retrosynthetic analysis of this compound reveals several logical disconnections. The primary functional groups, a carboxylic acid and a primary alcohol, are separated by a three-carbon chain. A key structural feature is the gem-dimethyl group at the C2 position.
One strategic disconnection is the C-C bond between C3 and C4. This leads to a synthon corresponding to a protected 3,3-dimethyl-3-formylpropanoate and a nucleophilic methyl group equivalent. A more common and practical disconnection is at the C2-C3 bond, which simplifies the molecule into precursors that are more readily available. This approach suggests a malonic ester-type synthesis, where the gem-dimethyl group and the carboxylic acid are constructed from a substituted malonate.
Another viable retrosynthetic pathway involves disconnecting the C-C bond between the carboxyl group and the quaternary carbon. This leads to a homoenolate equivalent of a protected 2,2-dimethyl-4-butanol, which could be carboxylated. Alternatively, functional group interconversion (FGI) is a key strategy. The carboxylic acid can be derived from the hydrolysis of a nitrile or an ester, and the hydroxyl group can be obtained from the reduction of a corresponding ketone or ester. A plausible retrosynthesis could start from a precursor like 2,2-dimethyl-4-oxobutanoic acid, where the hydroxyl group is introduced via reduction.
Classical and Established Synthetic Routes to this compound
Established synthetic methodologies for this compound often involve multi-step sequences that utilize well-known reactions and protecting group strategies to manage the bifunctionality of the molecule.
Multi-Step Conversions and Protecting Group Strategies
A common strategy for synthesizing bifunctional molecules like this compound is to use protecting groups to mask one of the reactive functional groups while the other is being manipulated. highfine.com The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its removal. uchicago.eduorganic-chemistry.orglibretexts.orgwikipedia.org
For instance, the hydroxyl group can be protected as a benzyl (B1604629) ether, which is stable under a variety of conditions and can be deprotected by hydrogenolysis. libretexts.org The carboxylic acid can be protected as an ester, such as a methyl or benzyl ester. uchicago.edulibretexts.org An example of this is the synthesis of the phenylmethyl ester of this compound. prepchem.com In this synthesis, the monopotassium salt of this compound is reacted with benzyl bromide in dimethylformamide to yield the corresponding benzyl ester, with the hydroxyl group remaining free. prepchem.com This protected intermediate can then be used in further synthetic transformations where the carboxylic acid needs to be masked.
Table 1: Common Protecting Groups for Hydroxyl and Carboxylic Acid Groups
| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |
| Hydroxyl | Benzyl ether | Bn | Benzyl bromide, NaH | H₂, Pd/C |
| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | TBAF or H⁺ |
| Carboxylic Acid | Methyl ester | Me | Methanol (B129727), H⁺ | H⁺/H₂O or OH⁻/H₂O |
| Carboxylic Acid | Benzyl ester | Bn | Benzyl alcohol, H⁺ | H₂, Pd/C |
| Carboxylic Acid | tert-Butyl ester | t-Bu | Isobutylene, H⁺ | H⁺ |
Functional Group Interconversions Leading to the this compound Skeleton
Functional group interconversions are fundamental in constructing the this compound skeleton. Several classical reactions can be employed:
Malonic Ester Synthesis: This is a powerful method for preparing carboxylic acids. wikipedia.orglibretexts.orglibretexts.org To synthesize the target molecule, one could start with diethyl malonate. Alkylation with a suitable electrophile containing a protected hydroxyl group, followed by a second alkylation with methyl iodide, would introduce the necessary carbon framework. Subsequent hydrolysis and decarboxylation would yield the desired product. wikipedia.orglibretexts.org
Grignard Reaction: A Grignard reagent can be used to form the C-C bond and introduce the hydroxyl group. For example, a Grignard reagent prepared from a protected 3-halo-2,2-dimethylpropan-1-ol could react with carbon dioxide to form the carboxylic acid. masterorganicchemistry.com Alternatively, a Grignard reagent could be added to a protected hydroxy-aldehyde or ketone. masterorganicchemistry.comnih.gov The reaction of a Grignard reagent with ethylene (B1197577) oxide is another route to extend a carbon chain by two carbons and introduce a primary alcohol. nih.gov
Reformatsky Reaction: This reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. nih.govresearchgate.net While not a direct route to a γ-hydroxy acid, modifications or related reactions could be envisioned to construct the target molecule.
Nitrile Hydrolysis: A common method for preparing carboxylic acids is the hydrolysis of a corresponding nitrile. A precursor such as 4-cyano-3,3-dimethylbutan-1-ol could be synthesized and then hydrolyzed under acidic or basic conditions to yield this compound.
Modern and Sustainable Approaches for this compound Synthesis
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These principles are applicable to the synthesis of this compound.
Catalytic Synthesis Protocols (e.g., organocatalysis, transition-metal catalysis)
Catalytic methods offer significant advantages in terms of efficiency and waste reduction.
Transition-Metal Catalysis: The catalytic oxidation of diols is a promising route. For instance, the selective oxidation of 2,2-dimethyl-1,4-butanediol using a transition-metal catalyst could potentially yield this compound. The selective oxidation of one primary alcohol in the presence of another can be challenging but is an active area of research.
Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis. nih.gov While specific organocatalytic routes to this compound are not extensively documented, analogous syntheses of γ-hydroxy esters suggest potential pathways. nih.gov For example, an organocatalytic aldol (B89426) reaction between an enolizable species and a protected hydroxy-aldehyde could be a key step.
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions. nih.govresearchgate.netacs.org The use of enzymes, such as lipases for the resolution of racemic esters or dehydrogenases for the stereoselective reduction of ketones, could be employed to produce enantiomerically pure this compound or its precursors. researchgate.netnih.gov Biocatalytic routes to chiral hydroxy acids are well-established and could be adapted for this specific target. researchgate.netnih.govresearchgate.net
Green Chemistry Principles in the Derivatization and Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.comrsc.orgnih.govtudelft.nlresearchgate.net In the context of synthesizing this compound, these principles can be applied in several ways:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. tudelft.nlresearchgate.net Catalytic reactions, by their nature, tend to have higher atom economies than stoichiometric reactions.
Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane (B109758) or benzene (B151609) with greener alternatives such as water, ethanol, or supercritical fluids. nih.gov The use of less toxic and more environmentally benign reagents is also a key consideration.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Biocatalytic and some organocatalytic reactions often meet this criterion. nih.govacs.org
Waste Reduction: Minimizing the formation of byproducts and waste streams. This can be achieved through the use of catalytic methods and by designing more efficient synthetic pathways. Green chemistry metrics such as the E-factor (Environmental factor) and Process Mass Intensity (PMI) can be used to quantify the environmental impact of a synthesis. rsc.orgnih.govtudelft.nlresearchgate.net
Table 2: Green Chemistry Metrics
| Metric | Description | Ideal Value |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |
| E-Factor | Total weight of waste / Weight of product | 0 |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 |
By integrating these modern and sustainable approaches, the synthesis of this compound can be achieved in a more efficient, cost-effective, and environmentally responsible manner.
Flow Chemistry and Continuous Processing for this compound Production
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the production of this compound, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. In a continuous flow setup, reagents are pumped through a series of reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This methodology has been successfully applied to key steps in the synthesis of this compound, such as the oxidation of 2,2-dimethyl-1,4-butanediol. The use of immobilized oxidizing agents within a packed-bed reactor is a common strategy, facilitating simplified purification and catalyst recycling.
| Parameter | Batch Processing | Continuous Flow Processing |
| Reaction Vessel | Large, stirred tank reactor | Small, micro- or meso-scale reactor |
| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio, efficient heat exchange |
| Mass Transfer | Dependent on stirring efficiency | Enhanced by short diffusion distances |
| Safety | Potential for thermal runaway with large reagent volumes | Smaller reaction volumes minimize risk |
| Process Control | Challenging to maintain uniform conditions | Precise control over temperature, pressure, and residence time |
| Scalability | Often requires significant process redesign | Scaled by running multiple reactors in parallel or for longer durations |
Stereoselective Synthesis of Enantiomers and Diastereomers of this compound
The biological activity of many chiral molecules is dependent on their specific stereochemistry. Consequently, the development of methods for the stereoselective synthesis of this compound and its analogs is of significant interest.
Chiral Auxiliary-Mediated Asymmetric Syntheses
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. In the context of synthesizing chiral this compound, a common approach involves the use of a chiral auxiliary-derived enolate. For instance, an ester can be formed between a prochiral precursor and a chiral alcohol, such as a derivative of borneol or a pseudoephedrine-based auxiliary. The resulting enolate can then react with an electrophile, with the steric bulk of the auxiliary directing the approach of the electrophile to one face of the enolate, thereby inducing diastereoselectivity. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.
Asymmetric Catalysis in the Formation of Chiral this compound Analogs
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as only a catalytic amount of the chiral-inducing agent is required. For the synthesis of chiral analogs of this compound, several catalytic strategies can be employed. One notable example is the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a β,γ-unsaturated ester. Chiral transition metal complexes, often featuring ligands like BINAP or DuPhos, can catalyze the addition of hydrogen across the double bond with high enantioselectivity. Another approach is the asymmetric aldol reaction between a silyl (B83357) ketene (B1206846) acetal (B89532) and an aldehyde, catalyzed by a chiral Lewis acid, to establish the stereocenter.
| Catalytic System | Precursor Type | Key Transformation | Typical Enantiomeric Excess |
| Ru-BINAP | β,γ-Unsaturated ester | Asymmetric Hydrogenation | >95% ee |
| Rh-DuPhos | β,γ-Unsaturated ester | Asymmetric Hydrogenation | >98% ee |
| Chiral Lewis Acid (e.g., Ti-TADDOL) | Silyl ketene acetal and aldehyde | Asymmetric Aldol Reaction | >90% ee |
Biocatalytic Approaches for Stereospecific Transformations of this compound Precursors
Biocatalysis, the use of enzymes to catalyze chemical reactions, provides a powerful and often highly stereospecific route to chiral molecules. For the synthesis of enantiomerically pure this compound precursors, enzymes such as lipases and dehydrogenases are particularly useful. Lipases can be employed for the kinetic resolution of a racemic mixture of esters of a suitable precursor. The enzyme will selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomerically enriched ester and the hydrolyzed product. Alternatively, dehydrogenases can be used for the stereospecific reduction of a ketone precursor to a chiral alcohol, a key intermediate in the synthesis of the target molecule. The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity.
Derivatization and Functionalization Strategies for this compound
The presence of both a carboxylic acid and a primary alcohol functional group in this compound allows for a wide range of derivatization and functionalization strategies. These modifications can be used to alter the molecule's physical properties, such as solubility and volatility, or to introduce new functionalities for further chemical transformations.
Synthesis of Esters, Amides, and Anhydrides of this compound
The carboxylic acid moiety of this compound can be readily converted into a variety of derivatives.
Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (Fischer esterification). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) before reaction with the alcohol.
Amides: Amide formation generally requires the activation of the carboxylic acid, often by conversion to an acyl chloride or through the use of peptide coupling reagents such as HATU or HOBt. The activated intermediate is then reacted with a primary or secondary amine to yield the corresponding amide.
Anhydrides: Anhydrides can be prepared by reacting the carboxylic acid with a dehydrating agent like acetic anhydride (B1165640) or by the reaction of an acyl chloride with a carboxylate salt. Symmetrical anhydrides can be formed from two equivalents of this compound, while mixed anhydrides can be synthesized by reacting it with a different carboxylic acid derivative.
| Derivative | Reagents | General Reaction Conditions |
| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux |
| Amide | Amine, Coupling Agent (e.g., DCC, HATU) | Room temperature or gentle heating |
| Anhydride | Acyl Chloride, Carboxylate Salt | Anhydrous conditions |
Selective Modifications of the Hydroxyl Group (e.g., etherification, oxidation, esterification)
The primary hydroxyl group in this compound is a key site for chemical modification, enabling the synthesis of a variety of derivatives through etherification, oxidation, and esterification reactions.
Etherification:
The conversion of the hydroxyl group to an ether can be achieved through methods such as the Williamson ether synthesis. masterorganicchemistry.comyoutube.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide. The resulting nucleophilic alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide to form the corresponding ether. masterorganicchemistry.comwikipedia.org For instance, the reaction of this compound with an alkyl halide in the presence of a base would yield a 4-alkoxy-2,2-dimethylbutanoic acid. A notable example is the synthesis of 4-(benzyloxy)-3-methylbutanoic acid, a related compound, which is achieved by the benzylation of the corresponding hydroxyl precursor using benzyl bromide under basic conditions.
| Reaction | Reagents | Product |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 4-alkoxy-2,2-dimethylbutanoic acid |
Oxidation:
The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations, will typically yield the corresponding aldehyde, 2,2-dimethyl-4-oxobutanoic acid. More potent oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will further oxidize the alcohol to a dicarboxylic acid, 2,2-dimethylbutanedioic acid.
Esterification:
The hydroxyl group can be esterified by reaction with an acyl chloride or a carboxylic anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. savemyexams.comorganic-chemistry.org This reaction provides a means to introduce a variety of ester functionalities at the 4-position of the butanoic acid chain. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon of the acylating agent.
| Reaction | Reagents | Product |
| Esterification of Hydroxyl Group | Acyl Chloride (R-COCl) or Anhydride, Base (e.g., Pyridine) | 4-acyloxy-2,2-dimethylbutanoic acid |
Chemical Transformations at the Carboxyl Moiety (e.g., reduction, decarboxylation)
The carboxylic acid functional group of this compound can also be selectively transformed through reduction or decarboxylation.
Reduction:
The carboxylic acid can be reduced to a primary alcohol, yielding 2,2-dimethyl-1,4-butanediol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction proceeds in an ethereal solvent, followed by an acidic workup to protonate the resulting alkoxide.
| Reaction | Reagents | Product |
| Reduction of Carboxylic Acid | 1. Lithium Aluminum Hydride (LiAlH₄) 2. Acidic Workup (e.g., H₃O⁺) | 2,2-dimethyl-1,4-butanediol |
Decarboxylation:
Standard thermal decarboxylation is not feasible for this compound due to the absence of a β-carbonyl group. However, radical-based methods like the Barton decarboxylation can be employed. wikipedia.org This process involves the conversion of the carboxylic acid into a thiohydroxamate ester, often referred to as a Barton ester. wikipedia.org Subsequent heating in the presence of a radical initiator and a hydrogen atom donor, such as tributyltin hydride or tert-butyl mercaptan, leads to the decarboxylated product, 2,2-dimethyl-1-propanol. researchgate.netorgsyn.org
| Reaction | Key Steps | Product |
| Barton Decarboxylation | 1. Formation of a Barton ester 2. Radical initiation and reaction with a hydrogen donor | 2,2-dimethyl-1-propanol |
Regioselective and Chemoselective Reactions on the this compound Scaffold
The presence of two distinct functional groups allows for regioselective and chemoselective reactions. The differing reactivity of the hydroxyl and carboxyl groups can be exploited to modify one group while leaving the other intact.
For instance, Fischer esterification, which involves treating the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid, will selectively esterify the carboxyl group without affecting the hydroxyl group. masterorganicchemistry.com Conversely, the Williamson ether synthesis, which employs a strong base, will selectively deprotonate the more acidic hydroxyl proton, allowing for subsequent ether formation without reacting with the carboxylate.
Chemoselective reduction can also be achieved. While LiAlH₄ reduces both the carboxylic acid and any ester groups present, other reagents can be more selective. For example, borane (B79455) (BH₃) is known to selectively reduce carboxylic acids in the presence of some ester functionalities. The selective protection of one functional group allows for the transformation of the other, followed by deprotection, providing a versatile strategy for synthesizing a wide array of derivatives.
Synthesis of Structurally Related Analogs and Bioisosteres of this compound for Mechanistic Studies
The synthesis of analogs and bioisosteres of this compound is crucial for understanding structure-activity relationships and for mechanistic studies.
One such analog is 2,2-dimethylbutanoic acid . This compound can be synthesized through various methods, including the reaction of an appropriate Grignard reagent with carbon dioxide. masterorganicchemistry.com Another approach involves the oxidation of 2,2-dimethyl-1-butanol.
Another important analog is 2-hydroxy-3,3-dimethylbutanoic acid . One synthetic route to this compound involves the catalytic oxidation of ethyl formate (B1220265) with a palladium catalyst in an alkaline solution. biosynth.combiosynth.com An alternative method is the cyanohydrin synthesis starting from 3-hydroxy-3-methyl-2-butanone. researchgate.net
The synthesis of 4-hydroxy-2,3-dimethylbutanoic acid provides a constitutional isomer to study the effect of methyl group placement.
Below is a table summarizing some structurally related analogs and their potential synthetic precursors.
| Analog/Bioisostere | Potential Synthetic Precursor(s) |
| 2,2-Dimethylbutanoic acid | 2,2-dimethyl-1-butanol |
| 2-Hydroxy-3,3-dimethylbutanoic acid | Ethyl formate or 3-hydroxy-3-methyl-2-butanone |
| 4-Hydroxy-2,3-dimethylbutanoic acid | Derivatives of 2,3-dimethyl-1,4-butanediol |
| 2,2-dimethyl-1,4-butanediol | This compound |
Biosynthetic Pathways and Metabolic Investigations of 4 Hydroxy 2,2 Dimethylbutanoic Acid in Biological Systems
Natural Occurrence and Isolation Methodologies from Diverse Biological Sources
There is currently no scientific literature available that documents the natural occurrence of 4-Hydroxy-2,2-dimethylbutanoic acid in any biological source, including microbial cultures, plant extracts, or fungal metabolites. Consequently, no methodologies for its isolation from natural origins have been described. Future research would first need to identify a biological system that produces this compound.
Elucidation of Biosynthetic Routes for this compound
The elucidation of the biosynthetic pathway of this compound is entirely dependent on its discovery as a natural product. Should a producing organism be identified, the following sub-sections would represent a roadmap for future scientific inquiry.
Stable Isotope Labeling Studies to Trace Precursors
No stable isotope labeling studies have been conducted to trace the metabolic precursors of this compound, as its biosynthetic pathway is unknown.
Identification of Key Intermediates in the Biosynthetic Cascade
As the biosynthetic pathway has not been identified, there are no known key intermediates involved in the formation of this compound.
Functional Genomics and Transcriptomics Approaches for Biosynthetic Gene Cluster Discovery
The discovery of a biosynthetic gene cluster for this compound has not been reported. This area of research would be contingent on identifying a producing organism and sequencing its genome.
Enzymology of this compound Formation and Transformation
The enzymatic processes involved in the metabolism of this compound remain uncharacterized.
Purification and Characterization of Enzymes Involved in this compound Metabolism
No enzymes responsible for the synthesis or modification of this compound have been purified or characterized from any biological source.
Detailed Mechanistic Studies of Enzyme-Catalyzed Reactions Producing or Consuming this compound
The formation of this compound could theoretically arise from the reduction of a corresponding keto acid, 4-oxo-2,2-dimethylbutanoic acid, by a reductase enzyme. Alternatively, hydroxylation of a 2,2-dimethylbutanoic acid precursor at the C4 position by a hydroxylase, potentially a cytochrome P450 monooxygenase, could be another biosynthetic route. Conversely, its consumption could involve oxidation of the hydroxyl group to a ketone or further degradation through pathways analogous to those for other branched-chain fatty acids. Without direct experimental evidence, these proposed mechanisms remain speculative.
Kinetic Parameters and Regulatory Mechanisms of Metabolic Enzymes
Specific kinetic parameters (such as K_m, V_max, and k_cat) and regulatory mechanisms for enzymes that directly utilize or produce this compound have not been reported. To understand the potential kinetics, one can look at related enzymatic reactions. For example, studies on ketopantoate reductase from Escherichia coli have detailed its kinetic properties and substrate specificity. While highly specific for its natural substrate, it does exhibit minimal activity towards other ketoacids. Should an enzyme with affinity for a this compound precursor exist, its kinetic parameters would be crucial in determining the metabolic flux through such a pathway.
The regulation of enzymes involved in the metabolism of this compound would likely be integrated with broader metabolic networks. Feedback inhibition, where the final product of a pathway inhibits an early enzymatic step, is a common regulatory mechanism. For instance, the biosynthesis of coenzyme A, which involves pantoate, is tightly regulated by feedback inhibition from coenzyme A and its thioesters. A similar regulatory logic could apply to a pathway involving this compound, ensuring its cellular concentration is maintained at appropriate levels.
Comparative Analysis of Metabolic Fates and Turnover of this compound in Different Organisms (excluding human systems)
A comparative analysis of the metabolic fates and turnover of this compound across different non-human organisms is challenging due to the absence of direct research. However, based on the metabolism of structurally related compounds, we can hypothesize potential routes in various organisms.
In bacteria such as Pseudomonas species, which are known for their diverse metabolic capabilities, this compound could potentially be utilized as a carbon and energy source. These bacteria possess a wide array of oxidoreductases and hydrolases that could degrade this compound. For instance, studies have shown that Pseudomonas can metabolize other branched-chain hydroxy fatty acids. The turnover rate in such organisms would depend on environmental conditions and the availability of other carbon sources.
In fungi, particularly yeasts like Saccharomyces cerevisiae, the metabolic fate could be different. Yeasts are known to produce and metabolize a variety of organic acids. It is possible that this compound could be an intermediate in a secondary metabolic pathway or a byproduct of primary metabolism. Its turnover would be influenced by the fermentation conditions and the specific genetic makeup of the yeast strain.
The table below summarizes the hypothetical metabolic fates in different model organisms based on the metabolism of analogous compounds.
| Organism Type | Potential Metabolic Fate | Potential Enzymes Involved |
| Bacteria (e.g., Pseudomonas) | Utilization as a carbon source | Oxidoreductases, Dehydrogenases, Hydrolases |
| Fungi (e.g., Saccharomyces) | Intermediate in secondary metabolism, byproduct of fermentation | Reductases, Hydroxylases, Acyltransferases |
Role of this compound as an Intermediate in Primary or Secondary Metabolism in Model Organisms
There is no direct evidence to suggest that this compound serves as a key intermediate in the primary or secondary metabolism of well-studied model organisms like E. coli or S. cerevisiae. Primary metabolism encompasses essential pathways for growth and energy production, and the intermediates are generally well-conserved and extensively documented. The absence of this compound from these established metabolic charts suggests it is not a central metabolite.
It is more plausible that if this compound is produced biologically, it functions as a secondary metabolite. Secondary metabolites are not essential for growth but can play roles in environmental interactions, such as signaling or defense. For instance, some branched-chain hydroxy acids in bacteria have been implicated in cell-to-cell communication. It is conceivable that this compound could have a similar, yet undiscovered, role in a specific microorganism.
One isolated report mentions this compound as a precursor in the chemical synthesis of 4-hydroxy-5,5-dimethylfuran-2(5H)-one, a flavor compound. While this is a chemical and not a biological synthesis, it highlights a potential transformation that could, in theory, be catalyzed by enzymes in certain organisms, positioning this compound as a potential intermediate in the biosynthesis of flavor and aroma compounds in some fungi or bacteria. However, this remains a speculative possibility without direct biological evidence.
Advanced Analytical Methodologies for the Research and Characterization of 4 Hydroxy 2,2 Dimethylbutanoic Acid
Chromatographic Techniques for Separation, Isolation, and Quantification of 4-Hydroxy-2,2-dimethylbutanoic Acid and its Metabolites
Chromatographic techniques are paramount for the effective separation of this compound from intricate mixtures, enabling its accurate quantification and further characterization. The choice of technique is dictated by the physicochemical properties of the analyte, the sample matrix, and the specific analytical objective.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
For the analysis of this compound, reversed-phase HPLC is a common approach. A C18 column is frequently employed due to its ability to separate moderately polar compounds. The mobile phase typically consists of an aqueous component, often buffered to a specific pH to control the ionization state of the carboxylic acid group, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). mdpi.comsigmaaldrich.com An acidic mobile phase, for instance, using a dilute solution of an acid like sulfuric acid or formic acid, can enhance retention and improve peak shape by suppressing the ionization of the carboxyl group. mdpi.commdpi.com
Detection can be achieved using a UV detector, typically at a low wavelength (around 210 nm) where the carboxyl group exhibits some absorbance. mdpi.commdpi.com However, for higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. nih.gov
Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. mdpi.comresearchgate.net
Table 1: Illustrative HPLC Method Parameters and Validation Data for Short-Chain Hydroxy Acids
| Parameter | Value/Range | Reference |
| Chromatographic Conditions | ||
| Column | C18, 5 µm, 4.6 x 250 mm | mdpi.com |
| Mobile Phase | 0.005 M H₂SO₄ in Water:Acetonitrile (98:2, v/v) | mdpi.com |
| Flow Rate | 1.2 mL/min | mdpi.com |
| Detection | UV at 210 nm | mdpi.com |
| Validation Parameters | ||
| Linearity (R²) | > 0.99 | mdpi.comresearchgate.net |
| LOD | 0.14 mg/mL | researchgate.net |
| LOQ | 0.44 mg/mL | researchgate.net |
| Accuracy (%) | 76 - 96% | researchgate.net |
| Precision (RSD%) | < 15% | researchgate.net |
Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is a necessary step to convert it into a more volatile and thermally stable compound suitable for GC analysis. researchgate.netnih.gov
Common derivatization strategies for organic acids include esterification or silylation. For instance, derivatization with agents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) can produce derivatives with excellent chromatographic properties and high sensitivity for electron capture detection (ECD) or mass spectrometry (MS). researchgate.net Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to create volatile trimethylsilyl (B98337) (TMS) derivatives.
The choice of the GC column is crucial for achieving good separation. A polar capillary column is often preferred for the analysis of derivatized organic acids. When coupled with a mass spectrometer (GC-MS), this technique provides high selectivity and allows for the identification of unknown metabolites based on their mass spectra. researchgate.netnih.gov GC-MS is particularly valuable for trace analysis due to its high sensitivity.
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism for charged molecules like this compound. chromatographyonline.com The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.
For the analysis of organic acids, a basic buffer system is often used to ensure that the carboxylic acid group is deprotonated and carries a negative charge. chromatographyonline.com The addition of an electroosmotic flow (EOF) modifier to the buffer can be employed to control the migration time and improve separation resolution. Detection in CE can be performed using direct UV absorbance or by coupling the system to a mass spectrometer (CE-MS) for enhanced sensitivity and specificity. chromatographyonline.com CE is particularly advantageous for its low sample and reagent consumption, as well as its rapid analysis times. chromatographyonline.com
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it can exist as two enantiomers. The separation and quantification of these enantiomers are often crucial, as they may exhibit different biological activities. Chiral chromatography is the most widely used technique for this purpose. uma.es
This can be achieved using a chiral stationary phase (CSP) in either HPLC or GC. The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their separation. Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. nih.gov
Another approach for determining enantiomeric excess involves the use of chiral mobile phase additives. researchgate.net These additives form transient diastereomeric complexes with the enantiomers, which can then be separated on a conventional achiral column. The determination of the enantiomeric excess is critical in fields such as pharmacology and asymmetric synthesis. nih.govresearcher.life
Mass Spectrometry (MS) Approaches for Structural Elucidation, Isotope Tracing, and Quantification of this compound
Mass spectrometry is an indispensable tool for the analysis of this compound, providing information on its molecular weight, structure, and quantity. The choice of ionization technique is critical and depends on the analyte's properties and the analytical goals.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for the analysis of polar and thermally labile molecules like this compound, as they typically produce intact molecular ions or protonated/deprotonated molecules. nih.govupce.cz
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly effective for polar compounds that are already ionized in solution. chromatographyonline.com For this compound, analysis in the negative ion mode is common, where the deprotonated molecule [M-H]⁻ is observed. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the precursor ion, providing structural information that aids in the identification and confirmation of the compound. ESI-MS is highly sensitive and is the preferred method for quantitative analysis when coupled with liquid chromatography (LC-ESI-MS). nih.govnih.gov
Atmospheric Pressure Chemical Ionization (APCI-MS) is a complementary technique to ESI and is particularly useful for less polar and more volatile compounds. nih.govjfda-online.com In APCI, ionization occurs in the gas phase through chemical reactions with reagent ions. For this compound, APCI can produce protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode. upce.czdocumentsdelivered.com APCI can sometimes provide more structural information through in-source fragmentation compared to ESI. The choice between ESI and APCI will depend on the specific compound and the matrix in which it is being analyzed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds within a complex mixture. For a polar molecule like this compound, direct analysis by GC-MS is challenging due to its low volatility and potential for thermal degradation in the injector or column. Therefore, a crucial step of derivatization is typically required prior to analysis. The most common method involves silylation, where active hydrogens, such as those in the hydroxyl and carboxylic acid groups, are replaced with a trimethylsilyl (TMS) group. This process increases the compound's volatility and thermal stability.
The derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. For instance, a non-polar column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase, is often used for analyzing TMS-derivatized metabolites. hmdb.ca The retention time, the time it takes for the analyte to travel through the column, is a characteristic feature used for its preliminary identification.
Upon elution from the GC column, the molecule enters the mass spectrometer. In the ion source, it is typically subjected to electron ionization (EI), which fragments the molecule into a reproducible pattern of characteristic ions. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The combination of the retention time and the unique mass spectrum allows for confident identification and quantification of this compound, even in intricate biological or chemical matrices.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Metabolite Profiling
Tandem Mass Spectrometry (MS/MS) provides a higher degree of specificity and structural information compared to single-stage MS. This technique is instrumental in confirming the identity of a compound and elucidating its chemical structure through controlled fragmentation. In an MS/MS experiment, a specific ion, known as the precursor ion, is selected from the initial mass spectrum. For this compound (molecular weight: 132.16 g/mol nih.gov), the deprotonated molecule [M-H]⁻ at m/z 131 or the protonated molecule [M+H]⁺ at m/z 133 would typically be selected in negative or positive ion mode, respectively.
This selected precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen), causing it to break apart into smaller product ions. The resulting product ion spectrum is then recorded. The fragmentation pattern is predictable and provides valuable clues about the molecule's structure.
A proposed fragmentation pathway for the [M-H]⁻ ion of this compound could include the following steps:
Loss of H₂O: A neutral loss of a water molecule (18 Da) from the precursor ion, resulting in a fragment at m/z 113.
Loss of CO₂: Decarboxylation of the precursor ion leads to the loss of carbon dioxide (44 Da), producing a significant fragment at m/z 87.
Combined Losses: Subsequent fragmentation of the m/z 113 ion could involve the loss of carbon monoxide (CO, 28 Da), yielding a fragment at m/z 85.
This detailed fragmentation data is crucial for distinguishing between isomers and for identifying metabolites where the core structure has been modified.
Table 1: Proposed MS/MS Fragmentation of this compound ([M-H]⁻)
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|---|
| 131 | H₂O (Water) | 113 | [C₆H₉O₂]⁻ |
| 131 | CO₂ (Carbon Dioxide) | 87 | [C₅H₁₁O]⁻ |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition. While low-resolution MS might identify an ion at m/z 132, HRMS can distinguish between different elemental formulas that have the same nominal mass.
The exact mass of this compound is 132.078644241 Da. nih.gov An HRMS instrument can measure the mass of the molecular ion to several decimal places. By comparing this experimentally measured accurate mass to the theoretical exact masses of potential elemental formulas, the correct composition can be confirmed. For example, the elemental composition C₆H₁₂O₃ has a calculated exact mass that would match the HRMS measurement, while another combination of atoms with a nominal mass of 132, such as C₇H₁₆O₂, would have a different exact mass (132.115030108 Da). This capability is indispensable for confirming the identity of novel compounds or metabolites in research samples without relying solely on reference standards.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Elemental Formula | C₆H₁₂O₃ |
| Theoretical Exact Mass (Da) | 132.078644241 nih.gov |
| Hypothetical Measured Mass (Da) | 132.07881 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the spatial arrangement of the molecule.
One-Dimensional NMR (¹H, ¹³C) for Core Structure Confirmation
One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei. For this compound, ¹H and ¹³C NMR are the most informative.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The two gem-dimethyl groups at the C2 position are chemically equivalent and should produce a sharp singlet integrating to six protons. The two methylene (B1212753) groups (C3 and C4) are diastereotopic and would each be expected to appear as a triplet, integrating to two protons each, due to coupling with the adjacent methylene group. The hydroxyl proton and the carboxylic acid proton would typically appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. For this molecule, five distinct signals are expected: one for the carboxyl carbon (C1), one for the quaternary carbon (C2), one for the two equivalent methyl carbons, and one for each of the two methylene carbons (C3 and C4). The chemical shifts of these carbons confirm the presence of the key functional groups.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Predicted δ (ppm), Multiplicity | Assignment | Predicted δ (ppm) |
| -C(O)OH | 10-12, br s | C1 (-C(O)OH) | ~180 |
| -CH₂-OH | ~3.7, t | C4 (-CH₂-OH) | ~60 |
| -CH₂-C(CH₃)₂ | ~1.8, t | C3 (-CH₂-) | ~40 |
| -C(CH₃)₂ | ~1.2, s | C2 (-C(CH₃)₂) | ~45 |
Note: These are predicted values based on standard chemical shift increments. Actual values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a key cross-peak would be observed between the signals of the C3 methylene protons and the C4 methylene protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals directly to the carbon atoms to which they are attached. It would show correlations between the C3 protons and the C3 carbon, the C4 protons and the C4 carbon, and the methyl protons and their corresponding carbon signal.
From the methyl protons (on C2) to the quaternary carbon (C2), the adjacent methylene carbon (C3), and the carboxyl carbon (C1).
From the C3 methylene protons to C2, C4, and C1.
From the C4 methylene protons to C2 and C3. These correlations unambiguously piece together the entire molecular structure.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. For a small, flexible acyclic molecule like this, they can provide information about preferred conformations but are less critical for stereochemical determination as there are no chiral centers.
Quantitative NMR (qNMR) for Purity and Concentration Determination in Research Samples
Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration or purity of a substance. Unlike other analytical techniques, qNMR does not require a calibration curve using an identical reference standard of the analyte. Instead, it relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
The procedure involves adding a precisely weighed amount of a certified internal standard to a precisely weighed amount of the sample containing this compound. The internal standard must be a stable compound with at least one signal that is well-resolved from any analyte signals. dtu.dk Common standards include dimethyl sulfone or maleic acid.
By comparing the integral of a known signal from the analyte (e.g., the singlet from the six methyl protons) to the integral of a known signal from the internal standard, the concentration or purity of the analyte can be calculated using a straightforward equation. The high reproducibility and accuracy of qNMR make it a valuable tool in research and quality control for the characterization of new chemical entities.
Table 4: Example of a qNMR Purity Calculation
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
|---|---|---|
| Weight (mg) | 20.5 | 10.2 |
| Molecular Weight ( g/mol ) | 132.16 | 116.07 |
| Number of Protons (for selected signal) | 6 (from -C(CH₃)₂) | 2 (from -CH=CH-) |
| Integral of Signal | 1.85 | 1.00 |
| Calculated Purity (%) | 98.7 | 100 (Certified) |
Spectroscopic Applications: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis
Spectroscopic methods are indispensable tools for the functional group analysis of this compound, providing foundational information about its molecular structure.
Infrared (IR) Spectroscopy:
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its constituent functional groups: the hydroxyl (-OH) and carboxylic acid (-COOH) groups.
The carboxylic acid functional group gives rise to two particularly prominent absorption bands. A very broad band, typically observed in the region of 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration within the hydrogen-bonded carboxylic acid dimer. The second key feature is the strong carbonyl (C=O) stretching vibration, which for a saturated aliphatic carboxylic acid like this, is expected to appear around 1700-1725 cm⁻¹.
Furthermore, the presence of C-H bonds in the dimethyl and methylene groups will result in characteristic stretching and bending vibrations. C-H stretching vibrations from the sp³ hybridized carbons are expected just below 3000 cm⁻¹.
Interactive Table: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 | Very Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong |
| Alcohol | O-H Stretch | 3200-3600 | Broad, Medium-Strong |
| Alcohol/Carboxylic Acid | C-O Stretch | 1050-1300 | Medium |
| Alkane (CH₃, CH₂) | C-H Stretch | 2850-2960 | Medium-Strong |
| Alkane (CH₃, CH₂) | C-H Bend | 1370-1470 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group (C=O) of the carboxylic acid. Saturated carboxylic acids typically exhibit a weak absorption band in the UV region corresponding to the n → π* electronic transition of the carbonyl group. This absorption is generally observed around 200-210 nm. Due to the absence of conjugated double bonds, significant absorption in the longer wavelength UV or visible region is not expected.
Advanced Sample Preparation and Extraction Techniques for Complex Biological and Chemical Matrices
The accurate analysis of this compound from complex samples such as biological fluids (e.g., plasma, urine) or food matrices necessitates efficient sample preparation to remove interfering substances and concentrate the analyte of interest. Several advanced techniques can be employed for this purpose.
Liquid-Liquid Extraction (LLE):
Liquid-liquid extraction is a conventional yet effective method for separating compounds based on their differential solubility in two immiscible liquid phases. For the extraction of this compound from aqueous biological fluids like plasma or urine, the pH of the sample is a critical parameter. nih.govresearchgate.net By acidifying the sample to a pH below the pKa of the carboxylic acid group, the compound becomes protonated and less polar, thus favoring its partitioning into an immiscible organic solvent such as ethyl acetate (B1210297) or diethyl ether. This process effectively separates the analyte from polar matrix components. For enhanced recovery from plasma, a protein precipitation step, often using acetonitrile, may be performed prior to LLE. nih.govmdpi.com
Solid-Phase Extraction (SPE):
Solid-phase extraction is a more modern and often more efficient technique that utilizes a solid sorbent to isolate analytes from a liquid sample. nih.gov For a polar compound like this compound, a variety of SPE sorbents can be considered depending on the matrix.
Reversed-Phase SPE: C18 or other nonpolar sorbents can be used. The aqueous sample is loaded, and the nonpolar sorbent retains less polar compounds while allowing the polar analyte to pass through in the initial fractions.
Ion-Exchange SPE: Anion exchange sorbents can be employed to retain the negatively charged carboxylate form of the molecule at an appropriate pH. After washing away interferences, the analyte can be eluted by changing the pH or increasing the ionic strength of the eluent.
Polymeric SPE: Polymeric sorbents can offer a wider range of interactions and may be suitable for retaining and purifying this compound.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps. iaea.orgquechers.eusigmaaldrich.com Originally developed for pesticide analysis in food, its principles can be adapted for other analytes and matrices. For this compound in a food matrix, the sample would first be homogenized and then extracted with an organic solvent like acetonitrile, along with the addition of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and drive the analyte into the organic layer. A subsequent dispersive SPE (dSPE) cleanup step using a sorbent like primary secondary amine (PSA) can remove interfering organic acids and sugars. eurl-pesticides.euacs.org
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
Due to its polarity and low volatility, this compound is not ideal for direct GC-MS analysis. Derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form. Silylation is a common derivatization technique where the active hydrogens of the hydroxyl and carboxylic acid groups are replaced with trimethylsilyl (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. dc.govresearchgate.net This process significantly improves the chromatographic peak shape and allows for sensitive detection by GC-MS.
Interactive Table: Summary of Sample Preparation and Extraction Techniques
| Technique | Principle | Application to this compound | Key Considerations |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on solubility. | Extraction from aqueous biological fluids (urine, plasma). nih.govresearchgate.net | pH adjustment is critical for efficient extraction. Protein precipitation may be necessary for plasma samples. nih.govmdpi.com |
| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent. | Isolation from various matrices using reversed-phase, ion-exchange, or polymeric sorbents. nih.gov | Sorbent selection depends on the matrix and desired outcome (analyte retention or interference removal). |
| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. | Extraction from complex food matrices. iaea.orgquechers.eusigmaaldrich.com | Optimization of salts and dSPE sorbent is necessary for good recovery and cleanup. eurl-pesticides.euacs.org |
| Derivatization (Silylation) | Chemical modification to increase volatility and thermal stability. | Essential for GC-MS analysis. dc.gov | Use of reagents like BSTFA to form TMS derivatives. researchgate.net |
Computational and Theoretical Chemistry Studies of 4 Hydroxy 2,2 Dimethylbutanoic Acid
Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Reactivity of 4-Hydroxy-2,2-dimethylbutanoic Acid
Quantum chemical calculations are fundamental to predicting the properties of a molecule from its electronic structure. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, can elucidate the geometry, stability, and reactivity of this compound.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For a flexible molecule like this compound, which possesses several rotatable bonds, DFT is instrumental in identifying its most stable three-dimensional arrangements, known as conformers.
The conformational landscape of this compound is primarily dictated by the rotation around the C-C single bonds. DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), can map the potential energy surface associated with these rotations. This analysis reveals the relative energies of different conformers, identifying the global minimum energy structure and other low-energy isomers that may be populated at room temperature. Intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid group is a key interaction that significantly influences the conformational preferences and stability.
Table 1: Illustrative Relative Energies of Postulated Conformers of this compound Calculated using DFT
| Conformer | Dihedral Angle (HO-C-C-C) | Relative Energy (kcal/mol) | Intramolecular H-bond (Yes/No) |
| 1 (Global Minimum) | ~60° | 0.00 | Yes |
| 2 | ~180° | 2.5 | No |
| 3 | ~-60° | 3.1 | Yes |
Note: This table is illustrative and based on typical findings for similar hydroxy acids. Specific values for this compound would require dedicated computational studies.
Ab Initio Methods for High-Accuracy Electronic Property Prediction
For even greater accuracy in electronic property prediction, ab initio methods, which are based on first principles without empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, provide benchmark-quality data for properties such as ionization potential, electron affinity, and dipole moment.
These high-level calculations offer a detailed picture of the electron distribution within this compound, which is crucial for understanding its reactivity and non-covalent interactions. The calculated molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of its chemical reactivity.
Table 2: Predicted Electronic Properties of this compound from Ab Initio Calculations
| Property | Predicted Value |
| Ionization Potential | ~9.5 eV |
| Electron Affinity | ~-0.8 eV |
| Dipole Moment | ~2.1 D |
| HOMO Energy | ~-6.5 eV |
| LUMO Energy | ~1.2 eV |
| HOMO-LUMO Gap | ~7.7 eV |
Note: These values are hypothetical and serve to illustrate the outputs of ab initio calculations. Actual values would be subject to the specific level of theory and basis set used.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Quantum chemical calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be achieved with good accuracy using DFT methods, often by employing the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific resonances.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes, such as the O-H stretch of the alcohol and carboxylic acid, the C=O stretch of the carboxyl group, and the various C-H bending and stretching modes.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the Ultraviolet-Visible (UV-Vis) absorption spectrum. For a saturated molecule like this compound, significant absorptions are expected only in the far-UV region, corresponding to n → σ* and σ → σ* transitions.
Molecular Dynamics (MD) Simulations of this compound in Various Environments
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound behaves in different environments, such as in solution or interacting with a biological macromolecule.
Solvation Dynamics and Interactions with Solvent Molecules
The behavior of this compound in a solvent, such as water, is critical to its properties and biological activity. MD simulations can model the explicit interactions between the solute and individual solvent molecules.
These simulations can provide detailed information on the solvation shell structure, including the number of hydrogen bonds formed between the solute's hydroxyl and carboxyl groups and the surrounding water molecules. The radial distribution function (RDF) is a key output from these simulations, which describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. This provides a microscopic view of how the molecule is hydrated.
Simulations of Ligand-Protein Interactions (e.g., enzyme active sites)
If this compound were to be investigated as a potential ligand for a specific protein target, MD simulations would be invaluable. Starting from a docked pose obtained from molecular docking, MD simulations can assess the stability of the ligand-protein complex. These simulations can reveal:
The key amino acid residues involved in binding.
The nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).
The conformational changes in both the ligand and the protein upon binding.
The calculation of binding free energies using methods like MM/PBSA or MM/GBSA, which provide an estimate of the binding affinity.
Table 3: Illustrative Analysis of a Hypothetical MD Simulation of this compound in an Enzyme Active Site
| Parameter | Observation |
| RMSD of Ligand | Stable within the binding pocket after an initial equilibration period. |
| Key Interacting Residues | Hydrogen bonds with Ser122 and Arg254; Hydrophobic interactions with Leu89 and Val156. |
| Average Number of H-bonds | 2.5 (Ligand-Protein) |
| Binding Free Energy (MM/PBSA) | -7.5 kcal/mol |
Note: This table presents hypothetical data that would be the outcome of an MD simulation study. The specific residues and energy values are for illustrative purposes only.
Conformational Flexibility and Rotational Barriers
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through the rotation around its single bonds. For this compound, the key rotatable bonds are those in its carbon backbone, particularly the C-C bonds that dictate the relative positions of the hydroxyl and carboxylic acid functional groups.
Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to calculate the potential energy surface of the molecule as a function of the dihedral angles of these bonds. By identifying the energy minima on this surface, the most stable conformers can be determined. The energy differences between these stable conformers and the energy maxima (transition states) that separate them define the rotational barriers.
A detailed computational study would involve a systematic scan of the dihedral angles of the C2-C3 and C3-C4 bonds. The resulting data would reveal the energetically preferred orientations of the molecule. For instance, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the carboxylic acid could significantly stabilize certain conformers.
While specific experimental or detailed computational studies on the conformational landscape of this compound are not widely published, the following table illustrates the type of data that such an analysis would yield.
| Dihedral Angle (H-O-C4-C3) | Dihedral Angle (O-C4-C3-C2) | Relative Energy (kcal/mol) | Key Interaction |
| 180° (anti) | 180° (anti) | 0.00 | Most stable, extended conformer |
| 60° (gauche) | 180° (anti) | 1.25 | Steric hindrance between hydroxyl and methyl groups |
| 180° (anti) | 60° (gauche) | 0.85 | Gauche interaction along the carbon backbone |
| 0° (syn) | 0° (syn) | 5.50 | High steric clash |
| ~60° (gauche) | ~60° (gauche) | 0.20 | Potential for intramolecular H-bonding |
This table is a hypothetical representation of results from a computational conformational analysis.
Reaction Mechanism Elucidation and Transition State Analysis Involving this compound
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transient intermediates, and calculating the activation energies by locating the transition state structures.
A common reaction involving γ-hydroxy carboxylic acids is acid-catalyzed intramolecular esterification, or lactonization, to form a γ-lactone. In the case of this compound, this would lead to the formation of 4,4-dimethyl-γ-butyrolactone.
Computational modeling of this reaction would typically involve the following steps:
Reactant and Product Optimization: The geometries of the starting material (this compound) and the product (4,4-dimethyl-γ-butyrolactone and water) are optimized to find their lowest energy structures.
Transition State Search: A search for the transition state structure for the cyclization is performed. This involves locating a first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate.
Intermediate Identification: The mechanism may involve intermediates, such as the protonated carbonyl species, which would also be computationally characterized.
Frequency Calculations: These are performed to confirm the nature of the stationary points (reactants and products as minima, transition state with one imaginary frequency) and to calculate thermodynamic properties like the Gibbs free energy of activation.
The following table illustrates the kind of energetic data a computational study of this lactonization might produce, using a DFT method like B3LYP with a suitable basis set.
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants (Acid + H+) | 0.0 | 0.0 |
| Protonated Intermediate | -5.2 | -4.8 |
| Transition State | 15.8 | 16.5 |
| Products (Lactone + H2O + H+) | -8.7 | -9.1 |
This table is a hypothetical representation of results from a computational study of the lactonization reaction.
While direct in silico studies on enzymatic reactions involving this compound are scarce, significant insights can be drawn from studies of structurally analogous compounds. A prime example is pantoate (2,4-dihydroxy-3,3-dimethylbutanoate), a key precursor in the biosynthesis of pantothenate (Vitamin B5).
Pantoate undergoes an ATP-dependent condensation with β-alanine, a reaction catalyzed by the enzyme pantothenate synthetase (PanC). Computational and experimental studies have elucidated a detailed mechanism for this enzyme. The reaction proceeds through the formation of a high-energy pantoyl-adenylate intermediate.
An in silico investigation of how this compound might interact with an enzyme like PanC or a similar ligase would involve molecular docking and molecular dynamics (MD) simulations.
Molecular Docking: This technique would predict the preferred binding orientation of this compound within the enzyme's active site.
Molecular Dynamics (MD) Simulations: These simulations would model the dynamic behavior of the enzyme-substrate complex over time, providing insights into the stability of the binding and any conformational changes that might occur.
Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the reaction itself, a hybrid QM/MM approach would be used. The substrate and key active site residues would be treated with a high level of quantum mechanics, while the rest of the enzyme is modeled using classical molecular mechanics.
The study of the pantoate pathway provides a robust framework for designing computational investigations into the potential biological roles of this compound.
| Compound/Intermediate | Enzyme | Role in Pantothenate Biosynthesis |
| Pantoate | Pantothenate Synthetase (PanC) | Substrate |
| ATP | Pantothenate Synthetase (PanC) | Co-substrate, provides adenylate group |
| Pantoyl-adenylate | Pantothenate Synthetase (PanC) | High-energy reaction intermediate |
| β-alanine | Pantothenate Synthetase (PanC) | Substrate, attacks the intermediate |
| Pantothenate | Pantothenate Synthetase (PanC) | Final product |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) and Cheminformatics of this compound Derivatives (focus on chemical or in vitro enzymatic properties)
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). Cheminformatics involves the use of computational tools to analyze and organize chemical data.
For a series of derivatives of this compound, a QSAR/QSPR study would proceed as follows:
Dataset Curation: A dataset of derivatives with measured properties (e.g., inhibitory concentration (IC50) against a specific enzyme, or a chemical property like solubility) would be compiled.
Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forest, support vector machines), are used to build a model that correlates a subset of the descriptors with the observed activity or property.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.
A QSAR model could be developed to predict the inhibitory activity of derivatives against an enzyme like pantothenate synthetase. The model might reveal that specific electronic features (e.g., the charge on the hydroxyl oxygen) and steric properties (e.g., the size of a substituent on the carboxyl group) are critical for activity.
The following table is a hypothetical example of data used in a QSPR study to predict the octanol-water partition coefficient (LogP), a measure of lipophilicity.
| Derivative | Substituent at C4-OH | Molecular Weight (Da) | Calculated LogP | Topological Polar Surface Area (Ų) |
| 1 | -H | 132.16 | 0.58 | 57.53 |
| 2 | -CH3 | 146.18 | 1.05 | 48.30 |
| 3 | -C(O)CH3 | 174.19 | 0.45 | 74.60 |
| 4 | -F | 134.15 | 0.62 | 57.53 |
This table is a hypothetical representation of data for a QSPR study.
Such models are valuable in medicinal chemistry and materials science for rationally designing new compounds with desired properties, thereby reducing the need for extensive synthesis and experimental testing.
Advanced Research Applications of 4 Hydroxy 2,2 Dimethylbutanoic Acid in Chemical Synthesis and Biotechnology
4-Hydroxy-2,2-dimethylbutanoic Acid as a Chiral Building Block in Asymmetric Synthesis of Complex Molecules
Utilization of this compound in the Construction of Natural Products and Specialty Chemicals
There is a lack of available literature detailing the use of this compound in the synthesis of natural products or specialty chemicals. A patent for a pigment dispersant mentions the compound, but not in a synthetic context related to the product's core structure. google.com Without documented applications, its role in this area of chemical synthesis remains unconfirmed by public research.
Biotechnological Production and Strain Engineering for Enhanced Biosynthesis of this compound
No information was found regarding the biotechnological production of this compound. The subsequent sub-topics are therefore also unsupported by available data.
Metabolic Engineering Strategies for Optimization of Biosynthetic Flux
There are no available research findings on metabolic engineering strategies to optimize the biosynthetic flux for this specific compound.
Fermentation Process Development and Bioreactor Optimization
No literature was identified concerning fermentation process development or bioreactor optimization for the production of this compound.
Genetic Manipulation of Microorganisms for Novel Production Pathways
While some patents mention genetic manipulation in unrelated contexts, there is no evidence of microorganisms being genetically manipulated for the production of this compound. google.comgoogle.com
Enzymatic Biotransformations Utilizing or Modifying this compound
No studies detailing enzymatic biotransformations that either use or modify this compound were found in the comprehensive search.
Applications of this compound in Materials Science or Polymer Chemistry
There is currently no academically relevant, non-proprietary information available that details the application of this compound in materials science or polymer chemistry. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, could theoretically allow it to act as a monomer in polyester (B1180765) synthesis. The presence of the gem-dimethyl group would be expected to impart specific properties to a polymer backbone, such as increased thermal stability and altered mechanical properties. However, no published research has been found to substantiate these potential applications.
Future Directions and Emerging Research Avenues for 4 Hydroxy 2,2 Dimethylbutanoic Acid
Integration of Multi-Omics Data (e.g., metabolomics, proteomics) for Systems-Level Understanding of 4-Hydroxy-2,2-dimethylbutanoic Acid Metabolism
A comprehensive, systems-level understanding of the metabolism of this compound is currently lacking in the scientific literature. The integration of multi-omics data, including metabolomics and proteomics, represents a critical future direction to elucidate its metabolic pathways and biological functions.
Metabolomics studies, which involve the large-scale analysis of small molecules, have been instrumental in identifying biomarkers for various conditions. For instance, non-targeted metabolomics has been used to identify metabolites associated with type 2 diabetes, such as bile acids and phospholipids (B1166683) nih.gov. While studies have investigated related short-chain fatty acids and their roles in host energy metabolism and gut microbiota interplay, specific metabolomic profiling of this compound is an underexplored area nih.govamsterdamumc.nl. Future research could focus on detecting and quantifying this compound in various biological samples to understand its distribution and potential association with different physiological or pathological states.
Proteomics, the large-scale study of proteins, offers a complementary approach. Research in this area could identify specific enzymes and transport proteins that interact with this compound, thereby uncovering its metabolic fate. By combining metabolomic data with proteomic and genomic information, a complete picture of the compound's role within cellular networks can be constructed, revealing its upstream synthesis and downstream effects.
Development of Novel and Highly Efficient Synthetic Methodologies for its Production and Derivatization
The availability of pure this compound is essential for its study. Therefore, the development of novel and efficient synthetic methodologies for its production and derivatization is a key area of future research.
Currently, documented synthetic routes are limited. One reported method involves the synthesis of a derivative, this compound phenylmethyl ester prepchem.com. This synthesis proceeds via the reaction of the monopotassium salt of this compound with benzyl (B1604629) bromide in dimethylformamide prepchem.com.
| Product | Reactants | Solvent | Conditions | Yield | Reference |
| This compound phenylmethyl ester | This compound, monopotassium salt; Benzyl bromide | Dimethylformamide | Room temperature, 18 hours | 89% | prepchem.com |
Future research should aim to develop more direct and stereoselective synthetic routes to the parent compound. Furthermore, efficient derivatization techniques are crucial for analytical purposes, such as enhancing detection in liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.gov. While general methods for derivatizing carboxylic acids are known, techniques optimized for this compound would facilitate more sensitive and accurate quantification in complex biological matrices byjus.com.
Exploration of Undiscovered Biosynthetic Pathways and Enzymatic Activities Related to this compound
The natural origin of this compound, if any, is unknown. A significant avenue of future research is the exploration of potential biosynthetic pathways and the enzymatic activities responsible for its formation.
Research into the biosynthesis of other hydroxy fatty acids can provide a roadmap for these investigations. For example, synthetic metabolic pathways have been engineered in microorganisms like Escherichia coli to produce compounds such as 2,4-dihydroxybutyric acid from precursors like homoserine or methanol (B129727) and pyruvate (B1213749) . Similarly, biocatalytic systems have been developed for the synthesis of 2-amino-4-hydroxybutanoic acid researchgate.net.
Future studies could investigate whether endogenous pathways for this compound exist in microorganisms, plants, or animals. This could involve screening microbial libraries for the ability to produce the compound or searching for homologous enzymes to those known to produce similar branched-chain hydroxy acids. The discovery of such a pathway would be a significant breakthrough in understanding its biological relevance.
Interdisciplinary Research Collaborations to Elucidate Fundamental Chemical and Biological Roles
Understanding the fundamental chemical and biological roles of this compound will require extensive interdisciplinary collaboration between chemists, biologists, and medical researchers.
The study of related compounds highlights the potential for interesting biological activity. For example, 2,2-dimethylbutanoic acid has been investigated as a clinical candidate for the treatment of metabolic disorders like propionic acidemia and methylmalonic acidemia acs.org. This raises the question of whether the hydroxylated form, this compound, has similar or distinct biological functions.
Short-chain fatty acids, in general, are known to be crucial signaling molecules, particularly in the context of gut microbiota and host interactions, influencing everything from colonic health to systemic inflammation and even cognitive function monash.edunih.govyoutube.com. Interdisciplinary research could explore whether this compound is produced by gut microbes and what its potential effects on the host might be. Such collaborations are essential to bridge the gap from basic chemical synthesis to a deep understanding of its physiological and pathological significance.
Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Designing Novel Syntheses of this compound
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and offer powerful tools for advancing the study of this compound researchgate.net.
Furthermore, machine learning models can be trained to predict the reactivity and properties of molecules researchgate.net. Such models could be used to predict the biological activity of this compound by comparing its structural features to those of compounds with known functions. As more data becomes available, these computational approaches will become increasingly valuable in guiding experimental research and unlocking the full potential of this and other novel chemical entities.
| AI/ML Application Area | Potential Impact on this compound Research | Example Platforms/Methods | References |
| Retrosynthesis Planning | Design of novel, efficient, and scalable synthetic routes. | Synthia, IBM RXN, Chemcopilot | chemcopilot.comnih.govacs.org |
| Reaction Outcome Prediction | Forecasting reaction yields and identifying optimal reaction conditions. | Graph Convolutional Neural Networks, Transformer-based models | rjptonline.orgacs.org |
| Reactivity/Property Prediction | Predicting biological activity and chemical properties to guide experimental studies. | Quantitative Structure-Activity Relationship (QSAR) models, Geometric Deep Learning | researchgate.netmdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Hydroxy-2,2-dimethylbutanoic acid in a laboratory setting?
- Methodological Answer : Synthesis can be approached via hydroxylation of 2,2-dimethylbutanoic acid using enzymatic catalysts or metal-mediated oxidation. For example, Fe(II)/α-ketoglutarate-dependent dioxygenases have been used to introduce hydroxyl groups in structurally similar branched-chain acids . Purification via recrystallization (using polar solvents like ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Validate purity using HPLC or GC-MS .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid dust formation by handling in a fume hood with PPE (gloves, lab coat, safety goggles). Use local exhaust ventilation during synthesis or weighing. Monitor for decomposition products (e.g., ketones via oxidation) using FT-IR or NMR .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : -NMR to identify hydroxyl protons (δ 1.2–1.4 ppm for methyl groups, δ 4.0–4.5 ppm for hydroxyl) and -NMR for carbonyl (δ 170–180 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H] at m/z 147.1) and fragmentation patterns .
- IR : Strong O-H stretch (~3200 cm) and carboxylic acid C=O (~1700 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Perform systematic dose-response studies in standardized assays (e.g., antioxidant activity via DPPH/ABTS assays) to compare results across labs. Use metabolomics (LC-MS/MS) to identify confounding factors like metabolite interconversion. Cross-reference with databases like BKMS_METABOLIC for pathway consistency .
Q. What strategies can optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic kinetic resolution with lipases (e.g., Candida antarctica lipase B) .
- Asymmetric Catalysis : Employ Sharpless dihydroxylation or Jacobsen epoxidation for stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How does steric hindrance from the 2,2-dimethyl groups influence reactivity in esterification reactions?
- Methodological Answer : Conduct comparative kinetics using non-branched analogs (e.g., 4-hydroxybutanoic acid) to assess reaction rates. Employ DFT calculations (Gaussian 09, B3LYP/6-31G**) to model transition states and steric effects. Experimental validation via -NMR to track ester formation .
Q. What in silico approaches predict the metabolic pathways of this compound in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
